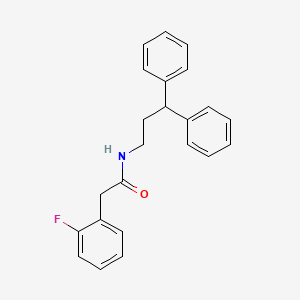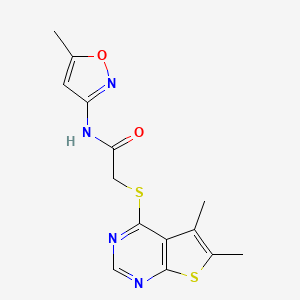
Notum pectinacetylesterase-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Notum pectinacetylesterase-1 is a potent inhibitor of the enzyme notum pectinacetylesterase. This enzyme plays a crucial role in the modulation of pectin acetylation, which is significant in various biological processes, including plant cell wall modification and bone health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of notum pectinacetylesterase-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Notum pectinacetylesterase-1 primarily undergoes hydrolysis reactions, where it acts on acetylated pectin substrates to remove acetyl groups. This reaction is catalyzed by the enzyme’s active site, which contains key residues such as serine, histidine, and aspartic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and occurs under mild conditions, such as neutral pH and ambient temperature. The enzyme notum pectinacetylesterase facilitates this reaction by providing a suitable environment for the cleavage of acetyl groups .
Major Products: The primary product of the hydrolysis reaction catalyzed by this compound is deacetylated pectin, which has altered physical and chemical properties compared to its acetylated form .
Applications De Recherche Scientifique
Notum pectinacetylesterase-1 has a wide range of applications in scientific research, including:
Mécanisme D'action
Notum pectinacetylesterase-1 exerts its effects by inhibiting the enzyme notum pectinacetylesterase. This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the hydrolysis of acetylated pectin. The key molecular targets involved in this mechanism include the active site residues serine, histidine, and aspartic acid . This inhibition leads to the accumulation of acetylated pectin, which can affect various biological processes, including cell wall modification and bone health .
Comparaison Avec Des Composés Similaires
Notum pectinacetylesterase-1 is unique in its high potency and specificity for notum pectinacetylesterase. Similar compounds include:
2-phenoxyacetamides: A class of compounds that inhibit notum pectinacetylesterase by mediating the O-depalmitoleoylation of Wnt proteins, thereby affecting Wnt signaling.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its effectiveness in modulating bone health and its potential therapeutic applications in bone disorders .
Propriétés
Formule moléculaire |
C14H14N4O2S2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-7-4-10(18-20-7)17-11(19)5-21-13-12-8(2)9(3)22-14(12)16-6-15-13/h4,6H,5H2,1-3H3,(H,17,18,19) |
Clé InChI |
NJMSPMSFXZTGAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B10805735.png)
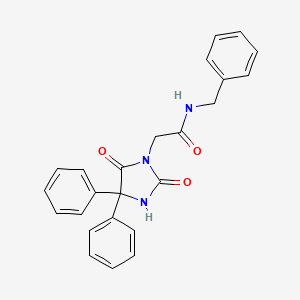
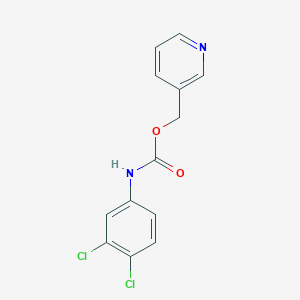
![N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B10805758.png)
![1-(chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10805767.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B10805773.png)
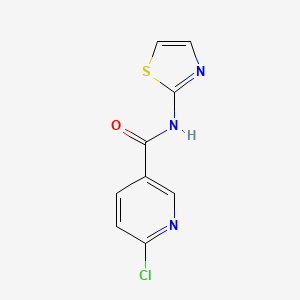
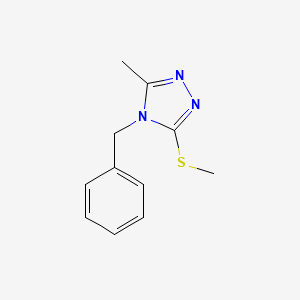
![3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B10805790.png)
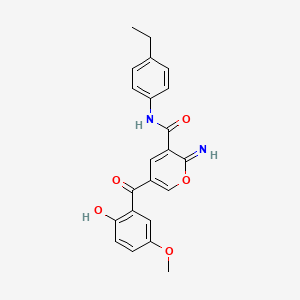
![1-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10805800.png)
![2-[4-(3,4-Dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B10805802.png)
![1-[(4-Chlorophenyl)methyl]-3-cyclohexylthiourea](/img/structure/B10805810.png)
